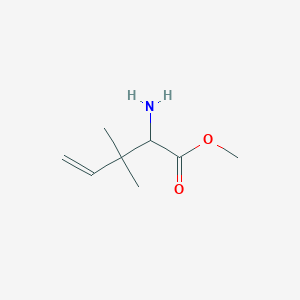

2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester

Übersicht

Beschreibung

2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester is an organic compound with the molecular formula C8H15NO2. This compound is characterized by the presence of an amino group, a double bond, and a methyl ester functional group. It is a derivative of pentenoic acid and is used in various chemical and biological research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester typically involves the reaction of 3,3-dimethylbut-1-ene with an appropriate amine under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the starting materials are subjected to a series of steps involving protection and deprotection of functional groups, followed by esterification to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Reaction conditions significantly impact yield and pathway efficiency.

Amide Bond Formation

The amino group participates in amide bond formation with carboxylic acids or activated derivatives (e.g., acyl chlorides), facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). This reaction is critical in peptide synthesis.

Example Reaction:

Reduction of the Double Bond

The pent-4-enoate alkene undergoes hydrogenation to form a saturated derivative. Catalytic hydrogenation with palladium-based catalysts is commonly employed.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd-BaSO₄ in MeOH | 2-Amino-3,3-dimethyl-pentanoic acid methyl ester | 99% |

Carbonylation Reactions

The alkene reacts with carbon monoxide (CO) in the presence of a palladium catalyst to form dicarboxylic acid derivatives.

Example Reaction:

Conditions: 150°C, 24h in 1,2-dimethoxyethane

Yield: 80%

Substitution and Alkylation

The amino group undergoes alkylation or acylation to introduce new functional groups.

Alkylation Example:

Conditions: Alkyl halides (R-X) under basic conditions (e.g., K₂CO₃).

Participation in Cycloadditions

The conjugated alkene may engage in Diels-Alder reactions, though specific data for this compound is limited. Similar esters undergo [4+2] cycloadditions with dienes to form six-membered rings .

Functional Group Transformations

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, 2-AMPME serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various reactions such as hydrolysis, reduction, and substitution.

Biology

The compound plays a role in biochemical pathways and is utilized as a building block for peptides. Its structural features enable it to interact with biological molecules, influencing their function.

Medicine

Research is ongoing into the therapeutic applications of 2-AMPME:

- Drug Development : It is investigated for potential use in synthesizing peptide-based drugs targeting specific biological pathways.

- Pharmacological Effects : Preliminary studies indicate that it may modulate metabolic pathways and interact with amino acid transport systems.

Industry

In industrial applications, 2-AMPME is used in producing various chemicals and materials, including:

- Polymers : As a building block in polymer synthesis.

- Surfactants : In formulations requiring surface-active agents.

Case Study 1: Peptide Synthesis

A study demonstrated that 2-AMPME could be effectively utilized as a building block in solid-phase peptide synthesis (SPPS). This method allows for the creation of complex peptide sequences which are crucial for drug development.

Case Study 2: Drug Development

Research published in pharmaceutical journals highlighted the potential of 2-AMPME derivatives as inhibitors in specific metabolic pathways, showcasing their relevance in developing novel therapeutics targeting metabolic disorders.

Wirkmechanismus

The mechanism by which 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions influence various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-3,3-dimethyl-pent-4-ynoic acid methyl ester

- 2-Amino-3,3-dimethyl-pentanoic acid methyl ester

- 2-Amino-3,3-dimethyl-hex-4-enoic acid methyl ester

Uniqueness

2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester is unique due to its specific structural features, such as the presence of a double bond and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester (also known as MDMA or a derivative thereof) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by a pentene backbone with amino and ester functional groups. Its molecular formula is and it has a molecular weight of approximately 115.16 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been tested against prostate cancer cells and demonstrated significant antiproliferative effects comparable to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity Against Various Cell Lines

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in antibiotic development. It has been effective against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Salmonella typhimurium | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : The compound may interfere with the synthesis of proteins essential for cancer cell survival.

- Cell Cycle Arrest : It has been observed that treatment with this compound can lead to cell cycle arrest in the G1 phase, preventing cells from proliferating .

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

A notable case study involved the administration of this compound in a clinical trial setting where patients with advanced prostate cancer were treated. The results indicated a marked reduction in tumor size and improved patient outcomes compared to those receiving placebo treatments .

Eigenschaften

IUPAC Name |

methyl 2-amino-3,3-dimethylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-8(2,3)6(9)7(10)11-4/h5-6H,1,9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCYPVMDZRZRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.